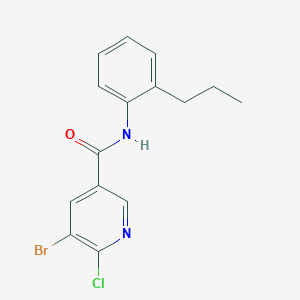

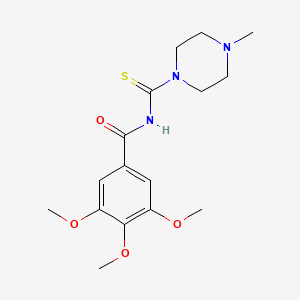

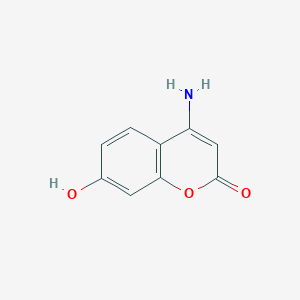

![molecular formula C12H16BrN3O2 B2555463 Tert-butyl N-[[4-(2-bromoethynyl)-1-methylpyrazol-3-yl]methyl]carbamate CAS No. 2411298-03-6](/img/structure/B2555463.png)

Tert-butyl N-[[4-(2-bromoethynyl)-1-methylpyrazol-3-yl]methyl]carbamate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“Tert-butyl N-[[4-(2-bromoethynyl)-1-methylpyrazol-3-yl]methyl]carbamate” is a chemical compound with the CAS Number: 2411288-09-8 . It has a molecular weight of 314.18 . It is in powder form .

Molecular Structure Analysis

The IUPAC name of the compound is tert-butyl ((4-(bromoethynyl)-1-methyl-1H-pyrazol-5-yl)methyl)carbamate . The InChI code is 1S/C12H16BrN3O2/c1-12(2,3)18-11(17)14-8-10-9(5-6-13)7-15-16(10)4/h7H,8H2,1-4H3,(H,14,17) .Physical And Chemical Properties Analysis

The compound is a powder with a molecular weight of 314.18 . It is stored at a temperature of 4°C .Applications De Recherche Scientifique

Molecular Structure and Crystallography

Tert-butyl carbamate derivatives, including tert-butyl (5-chloropenta-2,4-diyn-1-yl)carbamate and tert-butyl (5-iodopenta-2,4-diyn-1-yl)carbamate, demonstrate an interesting isomorphous crystal structure. These compounds are part of a larger family with a general formula that includes halogen and hydrogen bonds on the carbonyl group, illustrating the molecule's significance in the study of molecular interactions and crystallography (Baillargeon et al., 2017).

Chemical Synthesis and Reactions

The tert-butyl N-[[4-(2-bromoethynyl)-1-methylpyrazol-3-yl]methyl]carbamate serves as an intermediate in various chemical syntheses and reactions. For instance, the molecule has been utilized in the study of α-aminated methyllithium by DTBB-catalyzed lithiation of N-(chloromethyl) carbamate, highlighting its role in the formation of functionalized carbamates and subsequent deprotection processes (Ortiz et al., 1999). Additionally, research on carbamate derivatives has provided insights into the interplay of strong and weak hydrogen bonds, contributing to the understanding of molecular structure and reactivity (Das et al., 2016).

Advanced Oxidation Processes

The compound has implications in environmental science, particularly in the study of advanced oxidation processes (AOPs). Research on the oxidation of methyl tert-butyl ether (MTBE) by ozonation and AOPs has identified tert-butyl formate and tert-butyl alcohol as major degradation products, underscoring the relevance of tert-butyl carbamate derivatives in environmental degradation studies and the formation of byproducts during water treatment processes (Acero et al., 2001).

Catalysis and Organic Synthesis

Further applications include the use of tert-butyl N-[[4-(2-bromoethynyl)-1-methylpyrazol-3-yl]methyl]carbamate in catalysis and organic synthesis. For example, Indium(III) halides have been found to efficiently catalyze the N-tert-butoxycarbonylation of amines under solvent-free conditions, transforming various amines into N-tert-butyl-carbamates. This highlights the compound's significance in facilitating chemoselective transformations and enhancing synthetic methodologies (Chankeshwara & Chakraborti, 2006).

Safety And Hazards

Propriétés

IUPAC Name |

tert-butyl N-[[4-(2-bromoethynyl)-1-methylpyrazol-3-yl]methyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16BrN3O2/c1-12(2,3)18-11(17)14-7-10-9(5-6-13)8-16(4)15-10/h8H,7H2,1-4H3,(H,14,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIRWEAFFIQSFEF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1=NN(C=C1C#CBr)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16BrN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl N-[[4-(2-bromoethynyl)-1-methylpyrazol-3-yl]methyl]carbamate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

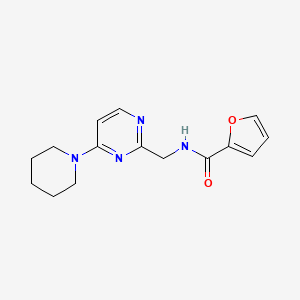

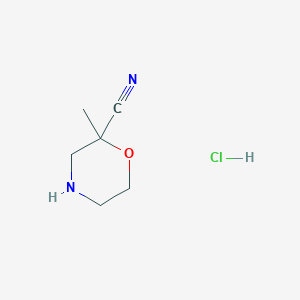

![2,2-dimethyl-N-[2-(4-methylphenyl)-4-oxo-4H-chromen-6-yl]propanamide](/img/structure/B2555393.png)

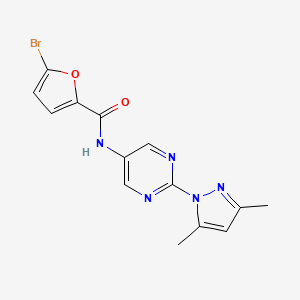

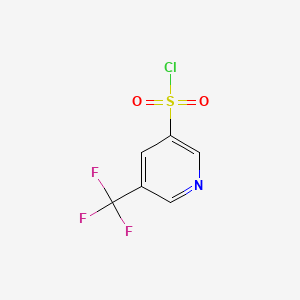

![1-(3-Benzyl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl)prop-2-en-1-one](/img/structure/B2555396.png)

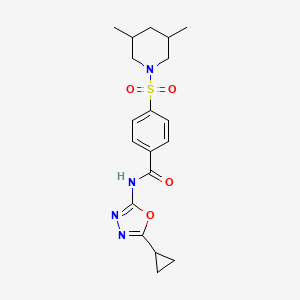

![N-[1-(2,5-dimethylfuran-3-carbonyl)azetidin-3-yl]pyrimidin-4-amine](/img/structure/B2555403.png)